molecular formula C5H13ClN2O2S B6278806 N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride CAS No. 2688115-27-5

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride

Cat. No. B6278806
M. Wt: 200.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride (NACMMSH) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. It is a cyclic amide with a methanesulfonamide group, and it has a molecular weight of 167.64 g/mol. NACMMSH has a variety of biochemical and physiological effects, and it has been studied for its potential use in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride involves the reaction of 1-aminocyclopropane-1-carboxylic acid with methanesulfonyl chloride, followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.

Starting Materials
1-aminocyclopropane-1-carboxylic acid, Methanesulfonyl chloride, Sodium borohydride, Hydrochloric acid

Reaction
1. 1-aminocyclopropane-1-carboxylic acid is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-[(1-aminocyclopropyl)methyl]methanesulfonamide., 2. The resulting product is then reduced with sodium borohydride to form N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride., 3. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt of N-[(1-aminocyclopropyl)methyl]methanesulfonamide.

Scientific Research Applications

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in organic chemistry, and it has been used to synthesize a variety of other compounds. It has also been used to study the effects of amides on enzyme activity. In addition, N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride has been used to study the effects of cyclic amides on the activity of enzymes involved in drug metabolism.

Mechanism Of Action

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride acts as an inhibitor of enzymes involved in drug metabolism. Specifically, it inhibits the activity of cytochrome P450 enzymes, which are responsible for metabolizing a variety of drugs. Inhibition of these enzymes can lead to increased levels of drugs in the body, which can lead to adverse effects.

Biochemical And Physiological Effects

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of drugs in the body. In addition, N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. This can lead to changes in mood and behavior.

Advantages And Limitations For Lab Experiments

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride can be used to study the effects of amides on enzyme activity, and it can be used to study the effects of cyclic amides on drug metabolism. However, N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride also has some limitations. It is not very soluble in organic solvents, and it can be toxic at high concentrations.

Future Directions

There are several potential future directions for the use of N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride. It could be used to study the effects of cyclic amides on other enzymes, such as those involved in the synthesis of hormones. In addition, it could be used to study the effects of amides on other physiological processes, such as the regulation of blood pressure and heart rate. Finally, N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride could be used to design new drugs or drug combinations that could be used to treat a variety of diseases.

properties

CAS RN

2688115-27-5

Product Name

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.